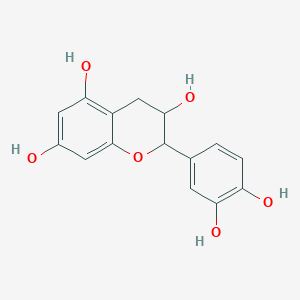

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

Vue d'ensemble

Description

L'épicatéchine est un polyphénol flavonoïde antioxydant naturellement présent dans divers aliments tels que le thé vert, le cacao, les pommes, les baies et d'autres fruits et légumes . Elle appartient à la famille des catéchines, qui comprend également des composés comme l'épigallocatéchine gallate, l'épigallocatéchine et l'épicatéchine gallate . L'épicatéchine a été étudiée pour ses bienfaits potentiels pour la santé, notamment ses effets sur les fonctions cérébrales, le métabolisme, l'énergie, la performance sportive et le soutien cardiovasculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'épicatéchine peut être synthétisée par différentes méthodes, notamment l'extraction et la purification à partir de sources naturelles. Une méthode courante consiste à extraire les catéchines des feuilles de thé en utilisant de l'eau à 80 °C pendant 40 minutes, suivie d'une séparation avec de l'eau/chloroforme pour éliminer les impuretés telles que la caféine . Une autre méthode combine l'extraction en phase solide et les solvants eutectiques profonds hydrophobes avec la chromatographie liquide haute performance pour extraire et quantifier la catéchine et l'épicatéchine .

Méthodes de production industrielle : La production industrielle d'épicatéchine implique généralement l'extraction à grande échelle à partir de sources végétales comme les feuilles de thé et le cacao. Le processus comprend des étapes telles que la macération, la filtration et la purification pour obtenir de l'épicatéchine de haute pureté. Des techniques avancées telles que la chromatographie liquide haute performance et l'extraction en phase solide sont utilisées pour garantir la qualité et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'épicatéchine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour ses propriétés antioxydantes, qui impliquent la neutralisation des radicaux libres et la prévention des dommages oxydatifs .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'épicatéchine comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir la stabilité et l'efficacité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions de l'épicatéchine comprennent diverses formes oxydées et réduites du composé. Ces produits conservent les propriétés antioxydantes de l'épicatéchine et contribuent à ses bienfaits globaux pour la santé .

Applications de recherche scientifique

L'épicatéchine a un large éventail d'applications de recherche scientifique dans des domaines tels que la chimie, la biologie, la médecine et l'industrie. En chimie, elle est étudiée pour ses propriétés antioxydantes et son potentiel à prévenir les dommages oxydatifs . En biologie, l'épicatéchine est connue pour favoriser la différenciation des muscles squelettiques et contrer les voies de dégradation des protéines . En médecine, elle a été étudiée pour son potentiel à améliorer les fonctions cognitives, à soutenir la santé cardiovasculaire et à améliorer les performances sportives . De plus, l'épicatéchine est utilisée dans l'industrie alimentaire et des boissons pour ses bienfaits pour la santé et comme antioxydant naturel .

Mécanisme d'action

L'épicatéchine exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires. Elle est connue pour inhiber l'expression de la myostatine et des atrogines telles que MAFbx, FOXO et MuRF1, qui sont impliquées dans l'atrophie musculaire . L'épicatéchine stimule également des facteurs liés aux actions myogènes, notamment MyoD, Myf5 et la myogénine . De plus, elle interfère avec la biosynthèse mitochondriale dans les fibres musculaires et stimule les voies de signalisation de la production de protéines AKT/mTOR, améliorant ainsi les performances des muscles squelettiques . Les propriétés antioxydantes de l'épicatéchine impliquent la neutralisation des radicaux libres et la prévention des dommages oxydatifs, contribuant à ses bienfaits globaux pour la santé .

Applications De Recherche Scientifique

Epicatechin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and potential to prevent oxidative damage . In biology, epicatechin is known to promote skeletal muscle differentiation and counteract protein degradation pathways . In medicine, it has been investigated for its potential to improve cognitive function, support cardiovascular health, and enhance athletic performance . Additionally, epicatechin is used in the food and beverage industry for its health benefits and as a natural antioxidant .

Mécanisme D'action

Epicatechin exerts its effects through various molecular targets and pathways. It is known to inhibit myostatin expression and atrogenes such as MAFbx, FOXO, and MuRF1, which are involved in muscle atrophy . Epicatechin also stimulates factors related to myogenic actions, including MyoD, Myf5, and myogenin . Furthermore, it interferes with mitochondrial biosynthesis in muscle fibers and stimulates the signaling pathways of AKT/mTOR protein production, enhancing skeletal muscle performance . Epicatechin’s antioxidant properties involve the neutralization of free radicals and prevention of oxidative damage, contributing to its overall health benefits .

Comparaison Avec Des Composés Similaires

L'épicatéchine fait partie de la famille des catéchines, qui comprend des composés similaires tels que l'épigallocatéchine gallate, l'épigallocatéchine et l'épicatéchine gallate . Bien que tous ces composés partagent des propriétés antioxydantes, l'épicatéchine est unique en son genre par sa capacité à franchir la barrière hémato-encéphalique et sa forte biodisponibilité . L'épigallocatéchine gallate, d'autre part, est connue pour ses effets antioxydants plus puissants, mais ne présente pas la même biodisponibilité que l'épicatéchine . Les propriétés uniques de l'épicatéchine en font un composé précieux pour diverses applications de santé.

Liste de composés similaires :- Epigallocatéchine gallate

- Epigallocatéchine

- Epicatéchine gallate

- Catéchine

Les propriétés uniques de l'épicatéchine et son large éventail d'applications en font un composé d'intérêt majeur dans la recherche scientifique et l'industrie.

Activité Biologique

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly referred to as DCT, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DCT, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DCT is a chroman derivative characterized by the presence of three hydroxyl groups at positions 3, 5, and 7. Its structure can be represented as follows:

This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects against various diseases.

Antioxidant Activity

DCT exhibits strong antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values indicate that DCT has a potent ability to neutralize free radicals compared to other known antioxidants like quercetin.

Anticancer Activity

Research has demonstrated that DCT possesses anticancer properties. In a study involving MCF-7 breast cancer cells, DCT was found to inhibit cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

- Concentration Range : 10-100 µM

- Inhibition Rate : Up to 70% at 100 µM after 48 hours

- Mechanism : Apoptosis via caspase-3 activation

Anti-inflammatory Effects

DCT has also been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, DCT significantly reduced paw edema, suggesting its potential use in treating inflammatory conditions.

Inflammation Model Results

- Paw Edema Reduction : 50% at a dose of 20 mg/kg

- Mechanism : Inhibition of pro-inflammatory cytokines (IL-1β, TNF-α)

Pharmacokinetics

The pharmacokinetic profile of DCT indicates good bioavailability and rapid absorption when administered orally. Studies suggest that it reaches peak plasma concentrations within 1-2 hours post-administration.

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Bioavailability | ~75% |

| Peak Concentration | 15 µg/mL |

Safety and Toxicology

Toxicological assessments have shown that DCT has a favorable safety profile. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg. Long-term studies are ongoing to further evaluate chronic exposure effects.

Propriétés

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045133 | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17334-50-8, 490-46-0 | |

| Record name | (±)-Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] L-Epicatechin, along with other compounds found in Tetrastigma hemsleyanum, demonstrates an inhibitory effect on the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. Molecular docking studies suggest that L-Epicatechin exhibits a strong binding affinity to specific amino acid sites on PI3K and mTOR proteins. This interaction disrupts the pathway, ultimately hindering tumor growth.

A: [] Yes, research suggests that L-Epicatechin can stimulate nitric oxide production in human coronary artery endothelial cells. This effect is time- and dose-dependent, peaking at 1 &mgrmol/L concentration after 10 minutes of treatment.

A: [] L-Epicatechin is one of the phenolic substrates present in betel nut kernel that undergoes enzymatic oxidation by polyphenol oxidase (PPO). This oxidation process contributes to the browning observed in betel nut kernels during storage.

ANone: The molecular formula of L-Epicatechin is C15H14O6, and its molecular weight is 290.26 g/mol.

A: [] L-Epicatechin, as a significant component of Myrtus communis L. leaf extract, demonstrates antioxidant properties that can protect oil-in-water emulsions from oxidation. When incorporated into alginate spheres and films, the extract, and thus L-Epicatechin, effectively prevents lipid oxidation in the emulsions.

A: [] Computational models can be used to predict the anti-inflammatory activity, cytotoxicity, and metabolism of L-Epicatechin. These models can be useful in understanding the potential therapeutic benefits and risks of L-Epicatechin.

A: [] Treatment of peaches with citric acid helps maintain higher levels of L-Epicatechin, along with chlorogenic acid, neochlorogenic acid, and catechin, throughout the storage period compared to untreated peaches. This suggests that citric acid treatment can enhance the stability of these beneficial phenolic compounds in postharvest peaches.

A: [] In vivo studies using HCT-116 xenograft models have shown that L-Epicatechin, as part of the total flavonoid extract from Tetrastigma hemsleyanum, effectively delays tumor growth. Importantly, this antitumor effect was observed without causing significant changes in body weight, organ pathology, or blood parameters, suggesting a favorable safety profile.

A: [] Studies on a high-fat diet-induced C57BL/6N mouse model of NAFLD revealed that Raw Bowl Tea polyphenols (RBTP), which contain L-Epicatechin as a major component, significantly reduced body weight, liver weight, and liver index. Additionally, RBTP improved serum biochemical parameters, reduced inflammatory cytokines, and alleviated pathological injuries in the liver, epididymis, and small intestinal tissues. These findings suggest a protective effect of RBTP, and potentially L-Epicatechin, against NAFLD.

A: [, , , , , , , ] Several analytical techniques are employed to identify and quantify L-Epicatechin, including:

A: [] Before the advent of modern chromatographic techniques, researchers relied on classical methods such as selective extraction and precipitation to isolate and characterize polyphenols in tea leaves. These methods, although less sophisticated, laid the groundwork for our understanding of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.